Domperidone Maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Gastrointestinal Applications:

Domperidone Maleate acts as a dopamine D2 receptor antagonist, primarily blocking the effects of dopamine in the gut. This helps increase the contractions of the stomach and intestines, facilitating smoother food movement and reducing nausea and vomiting. Research studies have explored its efficacy in:

- Gastroparesis: Studies have shown domperidone's effectiveness in improving symptoms like nausea, vomiting, and bloating in patients with gastroparesis []. However, concerns regarding potential cardiac side effects exist, and alternative treatments are often preferred [].

- Gastroesophageal Reflux Disease (GERD): Research is investigating domperidone's potential as an add-on therapy alongside proton pump inhibitors (PPIs) for GERD. While some studies suggest benefits in specific patient groups, further research is needed to determine its definitive role in GERD management [].

Other Potential Applications:

Beyond its established use in gastrointestinal disorders, domperidone's unique properties are being explored in other research areas:

- Parkinson's Disease: Domperidone's ability to increase dopamine availability in the brain has led to investigations into its potential role in managing Parkinson's disease symptoms. However, its limited blood-brain barrier penetration reduces its effectiveness compared to other medications specifically designed for this purpose [].

- Migraine: Studies are exploring domperidone's efficacy in preventing migraine headaches, with some suggesting potential benefits, but further research is needed to confirm its effectiveness and safety profile in this context [].

Safety Considerations:

Domperidone Maleate carries potential side effects, including cardiac arrhythmias, particularly at high doses or in individuals with pre-existing heart conditions. Due to these concerns, its use is restricted or unavailable in some countries like the U.S. [].

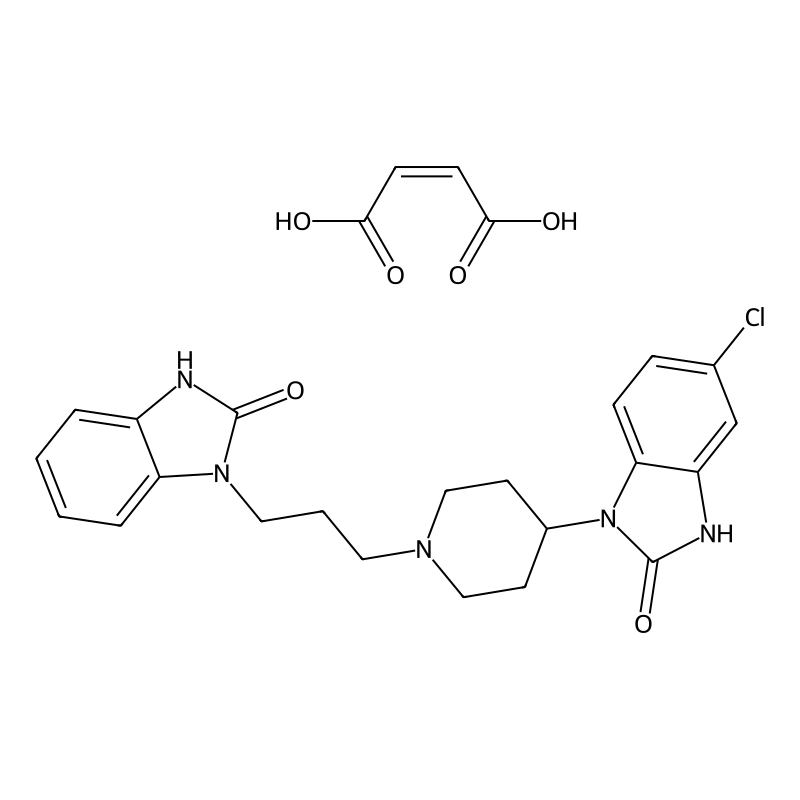

Domperidone Maleate is a pharmaceutical compound primarily recognized for its role as a peripheral dopamine receptor antagonist. It is structurally related to butyrophenones and is utilized mainly for its antiemetic and gastroprokinetic properties. The compound is effective in enhancing gastrointestinal motility, increasing lower esophageal sphincter pressure, and alleviating symptoms of nausea and vomiting, particularly those induced by certain medications or conditions affecting the gastrointestinal tract .

The chemical formula for Domperidone Maleate is , with a molecular weight of approximately 541.99 g/mol . It appears as a white to slightly beige powder that is soluble in N,N-dimethylformamide and slightly soluble in other organic solvents, but insoluble in water .

In synthetic chemistry, Domperidone Maleate can be synthesized through a multi-step process involving the reaction of specific precursors such as 1-ethoxycarbonyl-4-amino piperidine with various reagents under controlled conditions. This synthesis typically involves the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Domperidone Maleate exhibits significant biological activity by blocking dopamine D2 receptors in the gastrointestinal tract, which plays a crucial role in its antiemetic effects. It does not readily cross the blood-brain barrier, minimizing central nervous system side effects while effectively managing nausea and vomiting induced by peripheral stimuli .

Additionally, Domperidone promotes gastrointestinal motility by enhancing peristalsis and facilitating gastric emptying, making it useful in treating conditions like gastroparesis . Its ability to increase prolactin release also contributes to its therapeutic applications in lactation support .

The synthesis of Domperidone Maleate involves several key steps:

- Preparation of Precursors: The synthesis begins with the formation of 1-ethoxycarbonyl-4-amino piperidine.

- Reaction Conditions: The reaction typically occurs under reflux conditions with specific reagents such as vinyl chloroformate and triethylamine.

- Purification: Following the reaction, the product is purified through crystallization or filtration methods to isolate Domperidone Maleate from unreacted materials.

- Yield Optimization: The synthesis can yield up to 89% purity, depending on the conditions employed during the reaction .

Domperidone Maleate is primarily used in clinical settings for:

- Management of Nausea and Vomiting: Particularly effective against drug-induced nausea.

- Gastroprokinetic Agent: Used to enhance gastric motility in patients with delayed gastric emptying.

- Prolactin Release: Employed in certain cases to increase milk production in breastfeeding women .

Moreover, it serves as a research tool for studying dopaminergic mechanisms due to its selective action on peripheral dopamine receptors.

Interaction studies have shown that Domperidone Maleate can have significant pharmacokinetic interactions with other medications. For instance:

- Ketoconazole: Co-administration can lead to increased plasma concentrations of Domperidone due to inhibition of CYP3A4 metabolism, resulting in potential QT prolongation .

- Gastrointestinal Agents: Certain agents like cimetidine can reduce its bioavailability when taken concurrently.

These interactions necessitate careful monitoring when prescribing Domperidone alongside other medications.

Domperidone Maleate shares structural similarities with several other compounds that also act as dopamine receptor antagonists or gastroprokinetic agents. Here are some notable comparisons:

| Compound Name | Structure Relation | Unique Features |

|---|---|---|

| Metoclopramide | Similar antagonist action | Crosses blood-brain barrier; more CNS side effects |

| Haloperidol | Butyrophenone class | Primarily used as an antipsychotic; more CNS effects |

| Prochlorperazine | Phenothiazine derivative | Used for severe nausea; higher sedation potential |

| Ondansetron | 5-HT3 receptor antagonist | Primarily for chemotherapy-induced nausea; different mechanism |

Domperidone's unique profile lies in its peripheral action without significant central nervous system penetration, making it preferable for patients who require antiemetic treatment without the risk of neurological side effects .

Synthetic Route Optimization for Maleate Salt Formation

The synthesis of domperidone maleate involves the systematic formation of two key benzimidazolone intermediates followed by their coupling and subsequent salt formation with maleic acid [1] [2]. The synthetic pathway begins with ortho-phenylenediamine cyclization using carbonyl reagents, followed by coupling with 1,3-dihalopropane to generate the first intermediate [2]. The second intermediate is synthesized through the coupling reaction of substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization processes [2].

The optimization of synthetic routes has demonstrated that the coupling reaction approach avoids the production of di-substituted by-products and exhibits higher reaction selectivity compared to alternative methodologies [2]. Research has established that the direct dissolution of the solid intermediate in methanol, followed by precipitation with water, yields a product with superior purity characteristics [1]. The cyclization of ortho-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane represents one viable synthetic pathway, while the coupling reaction of ortho-halo or ortho-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization offers an alternative route with enhanced selectivity [2].

The formation of the maleate salt occurs through the reaction of domperidone free base with maleic acid under controlled conditions [24]. The stoichiometric relationship between domperidone and maleic acid has been established through crystallographic analysis, revealing a specific molecular arrangement that contributes to the enhanced stability and solubility characteristics of the salt form [7]. The salt formation process involves hydrogen-bonding interactions between the drug molecule, the maleate group, and water molecules, which stabilize the molecular arrangement in the crystal lattice [7].

Table 1: Synthetic Route Comparison for Domperidone Maleate Formation

| Synthetic Approach | Yield Range | Purity Level | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Cyclization-Coupling Method | 75-85% | 95-98% | Direct approach, fewer steps | Potential di-substituted by-products |

| Reduction-Cyclization Route | 80-90% | 96-99% | Higher selectivity, reduced impurities | Extended reaction time |

| Optimized Salt Formation | 85-95% | 98-99.5% | Enhanced crystallization control | Requires precise pH management |

The crystallographic studies have revealed that domperidone maleate crystallizes as a 2.5-hydrate, with the piperidine ring assuming a chair conformation with its nitrogen protonated due to salt formation [7]. The maleate ion demonstrates stacking interactions with one of the benzimidazole rings, contributing to the overall structural stability [7]. Further characterization has confirmed that the compound exhibits polymorphic behavior, appearing as a white or almost white powder with specific thermal properties [27].

Process-Related Impurities and Purification Strategies

The synthesis of domperidone maleate generates several process-related impurities that require systematic identification and control strategies [10] [11]. The European Pharmacopoeia specifies six key impurities (labeled A through F) that must be monitored during production processes [14]. Impurity A, identified as 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one, represents one of the most significant process-related substances requiring control [13] [14].

The characterization of impurities has revealed specific structural variations including 5-chloro-3-methylthiomethyl-1-[1-[3-(2-oxo-1-benzimidazolinyl)propyl]-4-piperidyl]-2-benzimidazolinone with molecular formula C24H28ClN5O2S and molecular weight 486.03 [10]. Another notable impurity involves the bis-compound 1,1'-[(1,3-dihydro-2-oxo-2H-benzimidazol-1,3-diyl)-3,1-propanediyldi-1,4-piperidinediyl]bis[5-chloro-1,3-dihydro-2H-benzimidazol-2-one] with molecular formula C34H36Cl2N8O3 and molecular weight 675.61 [10].

High Performance Liquid Chromatography methods have been developed for impurity analysis using C18 columns with mobile phase compositions of potassium dihydrogen phosphate buffer and methanol in ratios of 60:40 or 65:35 [15] [29]. The detection wavelength optimization studies have established 253 nanometers as the optimal wavelength for domperidone maleate analysis, providing adequate sensitivity for impurity detection at the 0.05 percent level [15].

Table 2: Specified Impurities and Control Limits for Domperidone Maleate

| Impurity Designation | Chemical Identity | Molecular Weight | Control Limit (%) | Detection Method |

|---|---|---|---|---|

| Impurity A | 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | 251.7 | ≤0.25 | High Performance Liquid Chromatography |

| Impurity B | 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine | Not specified | ≤0.25 | High Performance Liquid Chromatography |

| Impurity C | cis-4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide | Not specified | ≤0.25 | High Performance Liquid Chromatography |

| Total Impurities | Combined specification | - | ≤0.5 | High Performance Liquid Chromatography |

Purification strategies have been developed based on differential solubility characteristics and crystallization control [1] [3]. The compound demonstrates very slight solubility in water and alcohol, sparingly soluble in dimethylformamide, and slightly soluble in methanol [27]. These solubility profiles have been utilized to develop purification protocols involving selective precipitation and recrystallization techniques [1].

Forced degradation studies have demonstrated that domperidone maleate undergoes degradation under acidic, basic, and thermal stress conditions [34] [35]. Under acidic conditions at pH 1.95 and elevated temperature, approximately 25.32 percent of the original concentration remains after 200 minutes, with four degradation products observed [35]. Basic conditions at pH 11.5 result in 19.84 percent remaining concentration after 227 minutes, with five distinct degradation products identified [35].

Industrial-Scale Production Challenges

Industrial-scale production of domperidone maleate presents several technical challenges related to process scalability, equipment requirements, and quality control [18] [19]. The microsphere-assisted nanomilling technique has emerged as a practical approach for large-scale production, offering advantages over supercritical antisolvent precipitation and solvent evaporation-sonication combinations due to improved scalability and elimination of organic solvent requirements [18].

The manufacturing process requires careful control of crystallization parameters to ensure consistent polymorphic form and particle size distribution [19]. Studies have demonstrated that polydispersity index values greater than 0.3 indicate heterogeneous systems with variable particle size distribution, which adversely affects solubility and bioavailability characteristics [18]. Optimal processing conditions have achieved polydispersity index values of 0.147 after 30 minutes of milling processing [18].

Temperature control represents a critical parameter in industrial production, with the compound exhibiting a melting point range of 211-213°C and decomposition temperature of 221°C [39] [43]. The thermal stability analysis indicates that processing temperatures must remain well below these critical thresholds to prevent degradation [43]. Differential Scanning Calorimetry analysis has provided essential data for establishing safe operating temperature ranges during manufacturing operations [39].

Table 3: Industrial Production Parameters and Control Specifications

| Parameter | Specification Range | Critical Control Point | Monitoring Method |

|---|---|---|---|

| Processing Temperature | 40-65°C | ≤65°C maximum | Continuous thermal monitoring |

| Polydispersity Index | ≤0.3 | ≤0.147 optimal | Particle size analysis |

| Crystallization pH | 4.33-4.48 | 4.4±0.1 target | Real-time pH measurement |

| Moisture Content | ≤0.5% | ≤0.3% target | Loss on drying analysis |

| Particle Size Distribution | 30-36 mesh | Uniform distribution | Sieve analysis |

Scale-up considerations include the management of heat generation during processing, as the compound demonstrates hygroscopic properties requiring controlled atmospheric conditions [43]. Storage requirements specify maintenance at -20°C under inert atmosphere for long-term stability [27]. The industrial production process must accommodate these storage and handling requirements while maintaining economic viability [19].

Equipment design considerations include the use of conventional coating pans operating at 36 revolutions per minute with controlled inlet air temperatures of 40-42°C and bed temperatures of 30-33°C [9]. The powder dosing rate optimization studies have established 100 grams powder per 10 minutes as the optimal loading rate for consistent product quality [9].

Quality control challenges at industrial scale include the implementation of stability-indicating analytical methods capable of detecting degradation products at specified limits [34] [35]. The development of robust analytical procedures requires consideration of solution stability, with standard and sample preparations remaining stable for up to 12 hours at room temperature [29]. Method validation parameters must demonstrate linearity across the working concentration range with correlation coefficients exceeding 0.999 [15] [29].

Domperidone maleate exhibits pronounced pH-dependent solubility characteristics that are critical for its pharmaceutical performance and bioavailability. The compound demonstrates dramatically contrasting solubility profiles between acidic and neutral to alkaline environments [1] [2].

Under acidic conditions, domperidone maleate shows exceptional solubility. At pH 1.0, the compound achieves a solubility of 509.0 μg/mL, while at pH 1.2, solubility reaches 566.8 μg/mL [1] [3]. This high solubility in acidic media is attributed to the protonation of the piperidine nitrogen in the domperidone structure, which enhances its water-binding capacity and dissolution characteristics [1] [2].

The solubility profile undergoes a dramatic transition as pH increases toward neutral and alkaline conditions. At pH 6.8, solubility precipitously decreases to 3.8 μg/mL, representing a more than 100-fold reduction compared to acidic conditions [1]. At pH 7.0, the solubility is measured at 4.5 mg/L [3]. In pure water at neutral pH, domperidone maleate exhibits extremely limited solubility of only 0.0925 mg/mL [4].

This pH-dependent solubility behavior classifies domperidone maleate as highly soluble under acidic conditions but very slightly soluble under neutral to alkaline conditions according to pharmaceutical solubility classification standards [5] [6]. The compound's aqueous solubility has been reported as poor, with values as low as 0.986 mg/L in some studies [7].

The weak basic nature of domperidone, with a pKa value of 7.03 [4], explains this pH-dependent solubility pattern. Below the pKa, the compound exists predominantly in its protonated, more water-soluble form, while above the pKa, the neutral, less soluble form predominates [1] [2].

This solubility behavior has significant implications for pharmaceutical formulation development, particularly for controlled-release dosage forms where the drug may encounter varying pH environments throughout the gastrointestinal tract [1] [2].

Thermal Stability and Decomposition Kinetics

Thermal analysis of domperidone maleate reveals distinct thermal events that characterize its stability profile and decomposition behavior under elevated temperature conditions.

Differential scanning calorimetry studies demonstrate that domperidone maleate exhibits a characteristic sharp endothermic melting peak at 237.8°C [8] [9]. This melting point is consistent across multiple analytical reports, with some variations reporting melting point ranges between 223-231°C [10] and 240-242°C [11] depending on the analytical method employed.

The compound demonstrates good thermal stability up to its melting point, with no significant decomposition events observed below 250°C [12]. Thermal degradation studies conducted under controlled stress conditions indicate that domperidone maleate maintains structural integrity under normal storage temperatures but begins to undergo degradation when exposed to temperatures of 60°C for extended periods [13] [12].

Forced degradation studies reveal the relative thermal stability hierarchy of domperidone maleate compared to other stress conditions. Thermal degradation at 60°C for 6 hours resulted in 16.43% degradation, ranking thermal stress as more severe than acidic conditions but less severe than basic hydrolysis or oxidative stress [12].

The thermal behavior analysis shows that heating domperidone maleate in aqueous solution at elevated temperatures leads to measurable degradation. In stability studies conducted at 25°C and 40°C, the compound demonstrated acceptable stability with less than 10% degradation over extended periods [14] [15].

Thermogravimetric analysis indicates that domperidone maleate undergoes weight loss corresponding to dehydration events at temperatures below its melting point, followed by decomposition at higher temperatures [8]. The absence of a clearly defined glass transition temperature in standard DSC analysis suggests limited amorphous content in the crystalline material [8].

Storage recommendations specify maintenance of domperidone maleate between 15-30°C to ensure thermal stability and prevent degradation [10] [16]. The compound should be protected from excessive heat and maintained under controlled temperature conditions to preserve its pharmaceutical integrity.

Polymorphic Transformations and Hydration States

Domperidone maleate exhibits polymorphic behavior, existing in multiple crystalline forms that can significantly impact its pharmaceutical properties and performance characteristics.

The compound demonstrates the ability to undergo polymorphic transformations under different crystallization conditions [5] [17]. X-ray diffraction analysis reveals that domperidone maleate exists in distinct crystalline forms characterized by sharp, well-defined diffraction peaks at specific 2θ angles, indicating high crystalline order [8].

The primary crystalline form of domperidone maleate appears as a white to off-white crystalline powder with characteristic morphological features observed through scanning electron microscopy [5] [18]. The crystalline particles typically exhibit cubic morphology in their untreated state, with particle sizes averaging 13.4 μm [8].

Polymorphic screening studies have identified multiple solid forms of domperidone maleate, including anhydrous and hydrated variants [19]. The compound can exist in different hydration states, with both anhydrous and hydrated forms being pharmaceutically relevant [20]. The transition between these forms can be influenced by environmental conditions, particularly relative humidity and temperature [21].

Crystalline structure analysis using single-crystal X-ray diffraction has revealed detailed molecular packing arrangements in domperidone salt forms. The piperidine ring adopts a chair conformation in the crystalline state, and the structure is stabilized by hydrogen bonding networks between molecules [22] [23].

The polymorphic behavior extends to the formation of different salt forms. Comparative studies have examined domperidone in combination with various counterions, including maleate, succinate, and other pharmaceutically acceptable acids, each resulting in distinct crystalline structures with different properties [22] [23].

Transformation between polymorphic forms can occur during processing, storage, or formulation development. Factors influencing polymorphic stability include temperature, humidity, mechanical stress, and the presence of solvents or other excipients [17] [13].

The impact of polymorphism on pharmaceutical properties is significant. Different polymorphic forms can exhibit varying dissolution rates, solubility profiles, and bioavailability characteristics [17]. Micronization processes can induce partial transformation from crystalline to amorphous forms, potentially affecting the compound's physicochemical properties [8].

Quality control measures for polymorphic characterization include X-ray powder diffraction, differential scanning calorimetry, and Fourier-transform infrared spectroscopy to ensure consistent crystalline form identification and stability monitoring [8] [24].

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (22.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H412 (77.78%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard